molecular formula C8H11NO B139353 3-Methoxy-2-methylaniline CAS No. 19500-02-8

3-Methoxy-2-methylaniline

Cat. No.: B139353
CAS No.: 19500-02-8
M. Wt: 137.18 g/mol
InChI Key: OPXLVWLFDKRYRB-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylaniline (CAS: 19500-02-8) is an aromatic amine derivative with a methoxy (-OCH₃) group at the 3-position and a methyl (-CH₃) group at the 2-position of the aniline ring (Figure 1). Its molecular formula is C₈H₁₁NO, with a molecular weight of 137.18 g/mol .

Properties

IUPAC Name

3-methoxy-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXLVWLFDKRYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473005
Record name 3-Methoxy-2-methylaniline
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19500-02-8
Record name 3-Methoxy-2-methylaniline
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Record name 3-Methoxy-2-methylaniline
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Record name 3-Methoxy-2-methylaniline
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Preparation Methods

Nitration of 2-Methylphenol

The initial step involves nitrating 2-methylphenol (o-cresol) to introduce a nitro group at the 3-position. Concentrated nitric acid in sulfuric acid at 0–5°C achieves regioselective nitration, yielding 2-methyl-3-nitrophenol. Kinetic control minimizes di-nitration byproducts, with yields exceeding 85% under optimized conditions.

Reduction to 2-Methyl-3-aminophenol

Catalytic hydrogenation using Raney nickel or palladium on carbon in ethanol reduces the nitro group to an amine. Elevated pressures (3–5 atm H₂) and temperatures (50–70°C) enhance reaction rates, achieving >90% conversion within 4–6 hours. Alternative reductants like iron/hydrochloric acid are less favored due to inferior selectivity.

Methylation with Dimethyl Sulfate

The phenolic hydroxyl group undergoes O-methylation using dimethyl sulfate ((CH₃O)₂SO₂) in alkaline media. A typical protocol employs:

  • Solvent : Tetrahydrofuran (THF) or N,N-dimethylacetamide (DMAc).

  • Base : Potassium carbonate or sodium bicarbonate to scavenge sulfuric acid byproducts.

  • Temperature : 5–25°C to suppress N-methylation.

Methylation proceeds via an SN2 mechanism , with the alkoxide ion attacking the electrophilic methyl group. Yields range from 75% to 89%, contingent on stoichiometric control of dimethyl sulfate (0.95–1.05 equivalents).

Table 1: Optimization of Methylation Conditions

ParameterOptimal RangeImpact on Yield
Dimethyl Sulfate Eq0.95–1.05Prevents overalkylation
Temperature5–25°CMinimizes side reactions
SolventTHF/DMAcEnhances solubility
Reaction Time2–4 hoursEnsures completion

Direct Alkylation of 3-Amino-2-methylphenol

Reaction Mechanism and Conditions

An alternative one-pot method starts with 3-amino-2-methylphenol, leveraging its ambident nucleophilicity. Methylation preferentially targets the oxygen atom due to lower steric hindrance. Key steps include:

  • Deprotonation : Potassium tert-butoxide in THF generates the phenoxide ion at −15°C.

  • Alkylation : Dimethyl sulfate added dropwise at 5°C, avoiding exothermic runaway.

This route bypasses nitration-reduction steps, simplifying purification. Industrial adaptations use continuous flow reactors to maintain low temperatures and improve mixing efficiency.

Comparative Analysis of Methods

Table 2: Method Comparison

ParameterNitration-Reduction-MethylationDirect Alkylation
Steps32
Overall Yield70–75%85–89%
Purity≥95% (HPLC)≥90% (HPLC)
ScalabilityModerateHigh
CostLower (commodity chemicals)Higher (specialized intermediates)

The direct alkylation route offers superior yield and scalability but demands expensive precursors. Conversely, the stepwise approach uses cheaper starting materials but suffers from cumulative yield losses.

Purification and Characterization

Crude this compound is purified via:

  • Vacuum Distillation : Boiling point 243.4°C at 760 mmHg.

  • Recrystallization : Ethanol/water mixtures yield colorless crystals (mp 28°C).

Critical characterization data:

  • ¹H NMR (DMSO-d₆): δ 2.06 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 6.50–6.80 (m, 3H, Ar-H).

  • HPLC Purity : >95% (C18 column, acetonitrile/water gradient).

Industrial Production Considerations

Large-scale synthesis prioritizes:

  • Solvent Recovery : THF and DMAc are recycled via distillation.

  • Waste Management : Sulfuric acid byproducts neutralized with lime.

  • Catalyst Recycling : Raney nickel reused up to 5 cycles without activity loss.

Recent advances explore microwave-assisted methylation to reduce reaction times from hours to minutes, though energy costs remain prohibitive for bulk production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

3-Methoxy-2-methylaniline serves as a key intermediate in the synthesis of several pharmaceutical compounds, particularly in the development of antiviral agents and other therapeutic drugs.

  • Indoles and Indazoles : It is utilized in the preparation of indoles and indazoles, which are important structures in medicinal chemistry due to their biological activity against various diseases. For instance, derivatives synthesized from this compound have shown potential as antiviral agents .
  • Quinoline Derivatives : The compound is also involved in the synthesis of quinoline derivatives, which possess a wide range of pharmacological properties, including antimalarial and anticancer activities.

Agrochemical Applications

The compound is used as an intermediate in the synthesis of agrochemicals such as herbicides and insecticides. Its derivatives have been explored for their efficacy in pest control and crop protection.

Agrochemical Type Specific Use Active Ingredient
HerbicidesWeed controlThis compound derivatives
InsecticidesPest managementVarious synthesized compounds

Material Science

In material science, this compound is employed in the production of polymers and resins, particularly those requiring specific thermal and mechanical properties.

  • Polymer Synthesis : The compound can be used to modify polymer structures to enhance properties such as flexibility, strength, and resistance to environmental factors.

Chemical Synthesis

This compound acts as a building block for various chemical syntheses due to its functional groups that allow for further modification.

  • Nitration Reactions : It can undergo nitration to produce nitro derivatives that are valuable in dye manufacturing and other industrial applications.
  • Coupling Reactions : The compound participates in coupling reactions to form azo dyes, which are widely used in textiles and food industries.

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the synthesis of novel indazole derivatives from this compound, showing promising antiviral activity against specific viral strains. The research highlighted the efficiency of this compound as a precursor for developing new therapeutic agents .

Case Study 2: Agrochemical Development

Research focused on the use of this compound derivatives in formulating a new class of herbicides that exhibited enhanced efficacy compared to existing products. Field trials indicated improved crop yield due to effective weed management .

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methylaniline involves its interaction with various molecular targets. The methoxy and methyl groups on the benzene ring influence the compound’s reactivity and its ability to participate in electrophilic and nucleophilic reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers

Compound Name Substituent Positions Molecular Formula CAS Number Key Differences vs. This compound
3-Methoxy-4-methylaniline 3-OCH₃, 4-CH₃ C₈H₁₁NO 16452-01-0 - Methyl at 4-position reduces steric hindrance near the amine group.
- Increased electron density at para position may alter reactivity in coupling reactions .
4-Methoxy-2-methylaniline 4-OCH₃, 2-CH₃ C₈H₁₁NO N/A - Methoxy at 4-position (para to amine) enhances resonance donation to the ring.
- Likely higher solubility in polar solvents compared to meta-substituted analogs .

Electronic and Steric Effects :

  • This compound : The meta-methoxy group donates electrons via resonance, while the ortho-methyl group induces steric hindrance, directing electrophiles to the 5-position of the ring .
  • 3-Methoxy-4-methylaniline : The para-methyl group may stabilize intermediates in Ullmann or Buchwald-Hartwig couplings due to reduced steric bulk .

Functional Derivatives

Compound Name Structural Modification Molecular Formula CAS Number Key Differences
This compound HCl Hydrochloride salt C₈H₁₂ClNO 59122-55-3 - Enhanced solubility in aqueous media.
- Used in specialized syntheses requiring protonated amines .
4-(3-Ethoxyphenoxy)-2-methylaniline Ethoxyphenoxy extension C₁₅H₁₇NO₂ 946743-16-4 - Larger substituent increases steric bulk.
- Potential applications in ligand design for catalysis .

Material Science

  • Substituent positions significantly affect polymerization kinetics. For example, this compound’s steric effects slow copolymerization rates compared to para-substituted analogs .

Biological Activity

3-Methoxy-2-methylaniline, also known by its CAS number 19500-02-8, is an aromatic amine with a methoxy group and a methyl group attached to the benzene ring. This compound has garnered attention due to its potential biological activities, including neurochemical effects and its role as an intermediate in various chemical syntheses.

  • Molecular Formula : C8_8H11_{11}NO
  • Molecular Weight : 137.18 g/mol
  • Melting Point : 27-28 °C
  • Boiling Point : Approximately 243.4 °C
  • Density : 1.08 g/cm³
  • Solubility : Slightly soluble in DMSO and methanol .

Biological Activity Overview

This compound is primarily studied for its potential neurochemical activities. It is involved in the synthesis of indoles and indazoles, which are compounds known for their diverse biological properties, including anti-inflammatory and anticancer activities .

Neurochemical Activity

Research indicates that derivatives of methylanilines can influence neurotransmitter systems, particularly through interactions with serotonin and dopamine pathways. The specific mechanism by which this compound exerts its effects remains under investigation, but preliminary studies suggest it may modulate synaptic transmission or act as a precursor for bioactive compounds .

Case Study 1: Neurotransmitter Modulation

A study published in a peer-reviewed journal examined the effects of various aniline derivatives on neurotransmitter levels in rodent models. The results indicated that this compound significantly increased serotonin levels, suggesting a potential antidepressant-like effect. This modulation could be linked to its structural similarity to other known psychoactive compounds .

Case Study 2: Synthesis of Bioactive Compounds

Another research article focused on the synthesis of indole derivatives from this compound. These derivatives exhibited notable anticancer properties, particularly against breast cancer cell lines. The study highlighted the compound's utility as a starting material for developing new therapeutic agents .

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicological profile. As with many aromatic amines, there are concerns regarding mutagenicity and potential carcinogenic effects. Regulatory assessments have classified certain anilines as hazardous, necessitating careful handling and usage guidelines in laboratory settings .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 3-Methoxy-2-methylaniline in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Use fume hoods or well-ventilated areas to minimize inhalation risks due to its acute oral toxicity (Category 4) and aquatic toxicity (Category 2) . For spills, neutralize with inert absorbents and dispose of as hazardous waste. Regularly consult updated Safety Data Sheets (SDS) for GHS-compliant handling practices.

Q. How can researchers optimize the synthesis of this compound from precursor compounds?

  • Methodological Answer : Compare methods such as catalytic amination of 3-methoxy-2-methylphenol or reductive amination of nitro derivatives. Control reaction parameters like temperature (e.g., 30–50°C for nitro group reduction) and catalyst selection (e.g., Pd/C or Raney Ni). Monitor reaction progress via TLC or HPLC to ensure high yields (>95%) and minimize byproducts .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction to resolve molecular conformation (e.g., all-trans backbone) and weak intermolecular interactions (e.g., C–H⋯O hydrogen bonds) . Complement with NMR (¹H/¹³C) for functional group analysis and FT-IR to confirm amine and methoxy vibrations. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. How can purity and stability of this compound be assessed during storage?

  • Methodological Answer : Employ HPLC with UV detection (e.g., λ = 254 nm) to quantify impurities. Use stability-indicating methods under accelerated conditions (e.g., 40°C/75% RH for 1 month). For aqueous stability, perform LC-MS to detect hydrolysis byproducts like 3-methoxy-2-methylphenol .

Advanced Research Questions

Q. How do microbial strains metabolize this compound, and what analytical tools resolve pathway discrepancies?

  • Methodological Answer : Rhodococcus rhodochrous strains degrade aromatic amines via catechol dioxygenases. For this compound, use enzyme assays (e.g., catechol 1,2-dioxygenase vs. 2,3-dioxygenase activity) and mutant strains (e.g., CTM2 lacking meta-cleavage genes) to differentiate ortho- vs. meta-cleavage pathways. Monitor metabolites via GC-MS or HPLC-DAD .

Q. What strategies resolve contradictions in degradation data between laboratory and environmental samples?

  • Methodological Answer : Conduct comparative studies with controlled variables (e.g., pH, co-substrates like ethanol). Use isotopic labeling (¹³C/¹⁵N) to track degradation pathways. Combine genomic analysis (e.g., DNA hybridization for gene loss in mutants) with metabolomics to identify dead-end products (e.g., chlorinated meta-cleavage intermediates) .

Q. How can researchers evaluate the environmental impact of this compound in aquatic ecosystems?

  • Methodological Answer : Perform acute toxicity bioassays using Daphnia magna or algae (OECD Test 202/201). Measure EC₅₀ values and biodegradation half-lives under aerobic/anaerobic conditions. Use QSAR models to predict bioaccumulation potential and LC-MS/MS to quantify residual concentrations in water/sediment samples .

Q. What electronic effects govern the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Analyze substituent effects via Hammett plots or DFT calculations. The methoxy group’s electron-donating resonance directs electrophiles to the para position, while steric hindrance from the methyl group modulates regioselectivity. Validate with kinetic studies (e.g., chlorination rates in acetic acid) and product distribution analysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-2-methylaniline
Reactant of Route 2
3-Methoxy-2-methylaniline

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